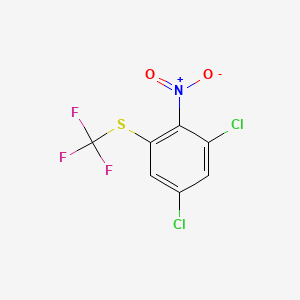

1,5-Dichloro-3-trifluoromethylthio-2-nitrobenzene

描述

1,5-Dichloro-3-trifluoromethylthio-2-nitrobenzene is a chemical compound with the molecular formula C7H2Cl2F3NO2S and a molecular weight of 292.06 g/mol . This compound is characterized by the presence of chlorine, fluorine, and nitro groups attached to a benzene ring, along with a trifluoromethylthio group. It is used in various chemical applications due to its unique properties.

属性

分子式 |

C7H2Cl2F3NO2S |

|---|---|

分子量 |

292.06 g/mol |

IUPAC 名称 |

1,5-dichloro-2-nitro-3-(trifluoromethylsulfanyl)benzene |

InChI |

InChI=1S/C7H2Cl2F3NO2S/c8-3-1-4(9)6(13(14)15)5(2-3)16-7(10,11)12/h1-2H |

InChI 键 |

VVZYFMQGKUTYAW-UHFFFAOYSA-N |

规范 SMILES |

C1=C(C=C(C(=C1SC(F)(F)F)[N+](=O)[O-])Cl)Cl |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and chlorination processes, utilizing specialized equipment to handle the reactive intermediates and ensure safety. The exact methods can vary depending on the desired scale and purity requirements .

化学反应分析

Types of Reactions

1,5-Dichloro-3-trifluoromethylthio-2-nitrobenzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.

Reduction Reactions: The nitro group can be reduced to an amino group under specific conditions.

Oxidation Reactions: The trifluoromethylthio group can undergo oxidation to form sulfoxides or sulfones.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and oxidizing agents like hydrogen peroxide for oxidation. Solvents such as dichloromethane or acetonitrile are often used to dissolve the compound and facilitate the reactions .

Major Products Formed

The major products formed from these reactions include substituted derivatives, amino derivatives, and oxidized products such as sulfoxides and sulfones .

科学研究应用

1,5-Dichloro-3-trifluoromethylthio-2-nitrobenzene has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacological tool.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 1,5-Dichloro-3-trifluoromethylthio-2-nitrobenzene involves its interaction with molecular targets such as enzymes or receptors. The presence of electron-withdrawing groups like nitro and trifluoromethylthio can influence its reactivity and binding affinity. The exact pathways and molecular targets can vary depending on the specific application and context .

相似化合物的比较

Similar Compounds

Similar compounds include:

1,5-Dichloro-2-nitrobenzene: Lacks the trifluoromethylthio group.

3-Trifluoromethylthio-2-nitrobenzene: Lacks the chlorine atoms.

1,5-Dichloro-3-nitrobenzene: Lacks the trifluoromethylthio group.

Uniqueness

1,5-Dichloro-3-trifluoromethylthio-2-nitrobenzene is unique due to the combination of chlorine, nitro, and trifluoromethylthio groups on the benzene ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

生物活性

1,5-Dichloro-3-trifluoromethylthio-2-nitrobenzene is a chemical compound that has garnered attention for its potential biological activities. This article explores its structural properties, biological mechanisms, and relevant research findings, including data tables and case studies.

Structural Characteristics

This compound has the following molecular characteristics:

- Molecular Formula : C7H2Cl2F3NO2S

- Molecular Weight : 292.06 g/mol

- Functional Groups : Contains two chlorine atoms, a trifluoromethylthio group, and a nitro group attached to a benzene ring.

The presence of electron-withdrawing groups such as the nitro and trifluoromethylthio enhances its reactivity and potential interactions with biological targets, making it an interesting compound for pharmacological studies .

The mechanism of action for this compound involves several biological pathways:

- Enzyme Inhibition : The compound can bind to specific enzymes, inhibiting their activity. This is particularly relevant in the context of antimicrobial and anticancer properties.

- Reactive Species Formation : The nitro group can participate in redox reactions, potentially leading to the formation of reactive intermediates that may interact with DNA or proteins.

- Membrane Penetration : The lipophilicity conferred by the trifluoromethylthio group enhances its ability to penetrate cellular membranes .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Its effectiveness against various bacterial strains has been evaluated using standardized microbiological assays. Key findings include:

- Minimum Inhibitory Concentrations (MICs) : The compound demonstrated low MIC values against both gram-positive and gram-negative bacteria.

- Resistance Profiles : It has shown potential against multidrug-resistant strains, indicating its relevance in addressing emerging microbial resistance .

Anticancer Potential

The compound's anticancer properties have also been explored. Studies have reported:

- Cytotoxicity Against Cancer Cell Lines : In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. For example, IC50 values were recorded in the low micromolar range for several types of cancer cells.

The following table summarizes some key biological activities and their respective findings:

Case Studies

-

Study on Antimicrobial Activity :

A study evaluated the antimicrobial efficacy of various compounds including this compound against clinical isolates. The results indicated that this compound was effective against both standard and resistant strains of bacteria. -

Anticancer Research :

Another research project focused on the cytotoxic effects of this compound on human cancer cell lines. It was found to induce apoptosis in cancer cells through mechanisms involving DNA damage and oxidative stress.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。